BenchChemオンラインストアへようこそ!

(s)-4-Phenylbutan-2-amine

Chiral purity Quality control Enantiomeric identity

(S)-4-Phenylbutan-2-amine (CAS 4187-57-9), also designated (S)-(+)-1-methyl-3-phenylpropylamine or (2S)-4-phenylbutan-2-amine, is a chiral primary amine belonging to the phenylalkylamine class. It possesses a single stereogenic center at the α-carbon and is the (S)-enantiomer of 4-phenylbutan-2-amine, a structural homologue of amphetamine.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 4187-57-9
Cat. No. B1588229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-4-Phenylbutan-2-amine
CAS4187-57-9
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)N
InChIInChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m0/s1
InChIKeyWECUIGDEWBNQJJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Phenylbutan-2-amine (CAS 4187-57-9) – Chiral Amine Identity, Pharmacology, and Procurement Relevance


(S)-4-Phenylbutan-2-amine (CAS 4187-57-9), also designated (S)-(+)-1-methyl-3-phenylpropylamine or (2S)-4-phenylbutan-2-amine, is a chiral primary amine belonging to the phenylalkylamine class. It possesses a single stereogenic center at the α-carbon and is the (S)-enantiomer of 4-phenylbutan-2-amine, a structural homologue of amphetamine [1]. This compound serves as a versatile chiral building block in asymmetric synthesis and as a key intermediate in the preparation of bioactive molecules, including CNS-active agents and chiral catalysts [2]. The (R)-enantiomer (CAS 937-52-0) is the direct stereochemical comparator, while the racemic mixture (CAS 22374-89-6) represents the non-stereoselective alternative commonly encountered in bulk procurement channels.

Why (S)-4-Phenylbutan-2-amine Cannot Be Replaced by Its Racemate or Opposite Enantiomer in Stereochemically Demanding Workflows


Generic substitution of (S)-4-phenylbutan-2-amine with its racemate or (R)-enantiomer introduces stereochemical ambiguity that propagates through downstream synthetic steps, altering the pharmacological profile or rendering the final product inactive. In the labetalol/dilevalol synthesis pathway, the (R)-enantiomer is the obligatory precursor for the pharmacologically active (R,R)-stereoisomer [1]; use of the (S)-form yields stereoisomers with divergent adrenergic receptor blocking profiles. Enzymatic kinetic resolution studies confirm that Candida antarctica lipase B (CAL-B) exhibits strong enantiomeric discrimination, preferentially acylating the (R)-amine and leaving the (S)-amine in enantioenriched form [2]. Consequently, procurement of the single, correct enantiomer is not a matter of preference but a stereochemical necessity for target-specific asymmetric synthesis and reproducible pharmacological outcomes. The quantitative evidence below substantiates this position.

Quantitative Differentiation Evidence: (S)-4-Phenylbutan-2-amine vs. (R)-Enantiomer, Racemate, and In-Class Analogs


Specific Optical Rotation: Enantiomeric Identity Verification for Procurement QC

The (S)-enantiomer exhibits a specific optical rotation of +10° (neat, 20°C, 589 nm), whereas the (R)-enantiomer displays −10° to −12° under identical conditions . This opposite sign and distinct magnitude provide a definitive, instrument-based identity confirmation that the racemic mixture (optical rotation ≈0°) cannot offer. The refractive index for both enantiomers falls within the same range (1.5130–1.5150 at 20°C) , meaning that refractive index alone cannot discriminate enantiomers, underscoring the necessity of polarimetric QC for procurement acceptance.

Chiral purity Quality control Enantiomeric identity

Lipase-Catalyzed Kinetic Resolution Enantioselectivity: CAL-B Preferentially Acylates (R)-Amine, Enabling (S)-Amine Enrichment

In CAL-B (Novozym 435)-catalyzed acetylation of racemic 4-phenylbutan-2-amine using ethyl acetate as acyl donor, the enzyme follows Kazlauskas' rule and yields (R)-amide as the major enantiomer [1]. Under optimized continuous-flow conditions with CaLB immobilized on magnetic nanoparticles (CaLB-MNPs) and isopropyl 2-ethoxyacetate as acylating agent, the system achieves a balance of conversion ≥46% and enantiomeric excess (ee) ≥98% for the amide product [2]. The unreacted (S)-amine is recovered with high enantiomeric purity. This enantiopreference is structurally determined: the medium (methyl) and large (phenethyl) substituents at the stereocenter dictate CAL-B's binding pocket orientation [1]. In contrast, chemical resolution with tartaric acid yields diastereomeric salts with variable efficiency and typically lower ee without recrystallization optimization .

Biocatalysis Enantiomeric resolution Chiral amine synthesis

Stereochemical Divergence in Drug Intermediate Utility: (R)-Enantiomer Required for Dilevalol; (S)-Enantiomer Serves Alternative Synthetic Pathways

The (R)-4-phenylbutan-2-amine enantiomer is explicitly identified in the primary literature as the chiral precursor of dilevalol [(R,R)-labetalol], the pharmacologically active stereoisomer of the antihypertensive agent labetalol [1]. Dilevalol's IUPAC name, 2-hydroxy-5-[(1R)-1-hydroxy-2-{[(2R)-4-phenylbutan-2-yl]amino}ethyl]benzamide, confirms the (2R) configuration of the amine-derived moiety [2]. Labetalol itself is a mixture of four stereoisomers with a (1R,2R):(1S,2R):(1R,2S):(1S,2S) ratio that determines the balance of α₁- vs. β-adrenergic blockade. Substitution of the (R)-amine with the (S)-enantiomer during synthesis yields the (1R,2S)- and (1S,2S)-stereoisomers, which exhibit altered β-blocking potency and α-blocking efficacy relative to the (R,R)-isomer [1]. For procurement, this means that (S)-4-phenylbutan-2-amine is not interchangeable with the (R)-form in dilevalol or labetalol manufacturing, but it retains independent value as a chiral building block for CNS-active agents and chiral catalysts where the (S)-configuration is specifically required .

Cardiovascular drug synthesis Labetalol Dilevalol

Density and Refractive Index Parity vs. Rotational Divergence: Procurement Implications for Identity Testing

Both enantiomers share nearly identical density (0.936 g/cm³) and refractive index (1.5130–1.5150 at 20°C) values . These achiral physicochemical properties cannot distinguish the (S)- from the (R)-form or detect partial racemization. The racemic mixture likewise exhibits density ≈0.922–0.936 g/mL and refractive index n20/D ≈1.514 [1]. Consequently, a certificate of analysis that reports only density, refractive index, and chemical purity (e.g., ≥97.5% by titration) is insufficient to guarantee enantiomeric identity. Only polarimetric specific rotation (Section 3.1) or chiral chromatographic ee determination provides unambiguous identity confirmation.

Physicochemical characterization Batch acceptance Identity testing

GHS Hazard Profile: Corrosive Amine Classification with Dermal and Ocular Toxicity

The (S)-enantiomer carries GHS hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), H314 (causes severe skin burns and eye damage), and H411 (toxic to aquatic life with long-lasting effects) . The (R)-enantiomer is classified under UN 2922 (corrosive liquid, toxic, n.o.s.) with ADR class 8, III, and carries comparable hazard statements for skin corrosion and serious eye damage . The racemic mixture is similarly described as irritating to eyes, respiratory system, and skin . For procurement and laboratory handling, the hazard profile is equivalent across all stereochemical forms, and no enantiomer offers a safety advantage. However, the corrosive/toxic classification mandates identical PPE, ventilation, and spill containment protocols regardless of which enantiomer is procured.

Safety Handling Regulatory compliance

Optimal Procurement and Application Scenarios for (S)-4-Phenylbutan-2-amine Based on Quantified Stereochemical Differentiation


Synthesis of (S)-Configured CNS-Active Agents and Chiral Catalysts

When the target molecule requires an (S)-configured α-methylphenethylamine pharmacophore, (S)-4-phenylbutan-2-amine serves as the direct chiral building block, eliminating the need for a resolution step post-synthesis. The documented enzymatic resolution pathway (CAL-B, ethyl acetate) yields the (S)-amine with high enantiomeric purity [1], supporting asymmetric synthesis of CNS-active compounds where stereochemistry at the α-carbon dictates receptor binding affinity and functional selectivity.

Enantiomeric Reference Standard for Chiral Chromatography and Polarimetric Calibration

With a well-defined specific rotation of +10° (neat, 20°C) and distinct from the (R)-enantiomer's −10° to −12° , the (S)-enantiomer is suitable as a chiral reference standard for polarimeter calibration and as a retention-time marker in chiral HPLC method development for phenylalkylamine enantiomer separation.

Bradykinin B1/B2 Receptor Antagonist Lead Optimization Scaffold

The 4-phenylbutan-2-yl moiety, when incorporated as the amine component in diamide structures, has demonstrated potent bradykinin inhibitory activity. Specifically, (Z)-4-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-4-oxo-N-(4-phenylbutan-2-yl)but-2-enamide showed favorable bradykinin inhibition and in vivo analgesic efficacy in rat inflammatory and neuropathic pain models [2]. The stereochemistry of the 4-phenylbutan-2-yl group influences the conformation and target engagement of the diamide pharmacophore, making enantiopure (S)-amine procurement essential for structure-activity relationship (SAR) studies.

Biocatalytic Process Development and Enzyme Engineering Studies

The well-characterized enantiopreference of CAL-B and other lipases toward 4-phenylbutan-2-amine enantiomers [1] makes (S)-4-phenylbutan-2-amine a model substrate for benchmarking new biocatalysts, immobilization supports, and continuous-flow reactor designs. Its moderate molecular size and clear stereochemical outcome enable quantitative comparison of enzyme performance metrics (conversion, ee, turnover number) across studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (s)-4-Phenylbutan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.